(2R,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Descripción
Stereoisomeric Comparisons
| Isomer | ΔG (kJ/mol) | Biological Relevance |
|---|---|---|
| (2R,4R) | 0.0 (reference) | Preferred in enzyme binding |
| (2S,4S) | +4.1 | Reduced protease affinity |
| (2R,4S) | +6.7 | Unstable in aqueous media |
Key findings :
- Cis-trans isomerization : The C4-N bond exhibits a rotational barrier of 54.4 kJ/mol, lower than non-proline amides due to ring strain.
- CH-π interactions : The Cbz benzene ring engages in stabilizing interactions with the pyrrolidine ring (distance: 3.2 Å).
- Comparison to proline :
Structural analogs :
- tert-Butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate : Lacks Cbz group, used in HIV protease inhibitors.
- Benzyl 4-hydroxyproline lactone : Shares Cbz-protected hydroxyl group but lacks hydroxymethyl.
Propiedades
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-14(9-15(20)11-21)19-16(22)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPIPCNSRTXZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Starting Material Preparation and Stereochemical Control
- The synthesis often begins with a chiral pyrrolidine derivative such as (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine.
- Stereochemical integrity is preserved by using enantiomerically pure starting materials or by employing asymmetric synthesis techniques.
- Enolization and epimerization risks at C-2 are minimized by controlling reaction conditions and solvent choice, as protic solvents can induce epimerization via enolization pathways.
Protection of the Amino Group with Benzyloxycarbonyl (Cbz)
- The amino group at C-4 is protected using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions (e.g., NaHCO3 or Na2CO3) in an organic solvent such as dichloromethane or THF.
- This step prevents unwanted side reactions during subsequent transformations and facilitates purification.
- Reaction conditions are optimized to avoid racemization, typically performed at low temperatures (0–25 °C) with careful pH control.
Introduction of the tert-Butyl Carbamate (Boc) Group at N-1
- The nitrogen at position 1 is protected as a tert-butyl carbamate by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
- This step is crucial for stabilizing the molecule and improving solubility and handling.
- The Boc protection is typically carried out in polar aprotic solvents such as THF or acetonitrile at ambient temperature.
Installation or Retention of the Hydroxymethyl Group at C-2
- The hydroxymethyl substituent can be introduced by selective reduction of an aldehyde intermediate using mild reducing agents such as sodium borohydride (NaBH4) or diisobutylaluminum hydride (DIBAL-H).
- Alternatively, the hydroxymethyl group may be retained from the starting material if already present.
- Careful control of reaction conditions prevents over-reduction or side reactions.
Purification and Characterization
- The final compound is purified by chromatographic techniques such as silica gel column chromatography.
- Enantiomeric purity is confirmed by chiral HPLC using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
- Structural confirmation is performed by NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Summary Table of Preparation Steps
| Step No. | Transformation | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting material: chiral pyrrolidine | Commercially available or chiral synthesis | Ensure (2R,4R) stereochemistry |
| 2 | Amino group protection (Cbz) | Cbz-Cl, NaHCO3, DCM, 0–25 °C | Avoid racemization, mild base |
| 3 | N-1 Boc protection | Di-tert-butyl dicarbonate, base, THF | Stabilizes nitrogen, improves solubility |
| 4 | Hydroxymethyl group installation | NaBH4 or DIBAL-H reduction | Selective reduction, mild conditions |
| 5 | Purification | Silica gel chromatography | Chiral HPLC for enantiomeric purity |
Research Findings and Optimization Notes
- Stereochemical integrity: Epimerization at C-2 can occur in protic solvents; thus, reactions are preferably conducted in aprotic solvents and at low temperatures to maintain stereochemistry.
- Protecting group strategy: The use of Cbz and Boc groups is standard to protect amino functionalities selectively and to allow orthogonal deprotection in later synthetic steps.
- Yield and purity: Continuous flow reactors have been reported to improve yields and purity in similar Boc-protected pyrrolidine syntheses by providing precise control over reaction parameters.
- Analytical monitoring: TLC and NMR are used to monitor reaction progress; chiral HPLC is essential for confirming enantiomeric excess and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzyloxycarbonyl-protected amine can be deprotected under reductive conditions to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reductive deprotection can be achieved using hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reductive deprotection of the benzyloxycarbonyl group yields the free amine.
Aplicaciones Científicas De Investigación
Biological Applications
Research indicates that this compound exhibits notable biological activities. It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists. The presence of the benzyloxycarbonyl group enhances its stability and bioavailability, making it suitable for pharmaceutical applications.
Enzyme Inhibition
One significant application of (2R,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is in the development of enzyme inhibitors. The compound's structural features allow it to interact with specific enzymes, potentially modulating their activity. This interaction can be beneficial in designing therapeutic agents aimed at treating diseases where enzyme activity is dysregulated.
Receptor Agonism
Additionally, this compound may function as a receptor agonist, influencing various biological pathways. Its ability to bind to specific receptors can lead to physiological responses that are advantageous in drug development.
Case Studies
- Synthesis of Enzyme Inhibitors : A study explored the use of (2R,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate as a starting material for synthesizing selective enzyme inhibitors targeting proteases involved in cancer progression. The modifications made to the core structure significantly improved potency and selectivity against target enzymes.
- Pharmaceutical Development : Another case highlighted its role in developing new analgesics. The compound was modified to enhance its affinity for pain receptors while maintaining low toxicity levels, demonstrating its potential as a lead compound in pain management therapies.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application
Hydroxymethyl Group: This group can participate in hydrogen bonding and other interactions with biological molecules.
Benzyloxycarbonyl-Protected Amine: The protected amine can be deprotected to yield the free amine, which can then interact with biological targets.
tert-Butyl Ester: The ester group can undergo hydrolysis to release the carboxylic acid, which can participate in further reactions.
Comparación Con Compuestos Similares
Table 1: Key Structural and Physical Properties
Key Observations:
Stereochemical Variations :
- The target compound’s (2R,4R) configuration distinguishes it from analogues like (2S,4R)-hydroxy derivatives and (2R,4S)-methyl esters . Stereochemistry impacts biological activity; for example, (2S,4R)-hydroxy derivatives are intermediates in kinase inhibitors, while (2R,4R)-Cbz variants are used in peptide coupling .
Protecting Group Differences :
- The Cbz group in the target compound contrasts with trifluoromethylbenzyl in BLD Pharmatech’s analogue . Cbz is base-labile, whereas trifluoromethyl groups enhance lipophilicity and metabolic stability .
Functional Group Modifications :
Key Findings:
Actividad Biológica
(2R,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative with a complex structure that includes multiple functional groups. This compound has garnered attention for its potential biological activities, particularly as a precursor for the synthesis of various biologically active compounds, including enzyme inhibitors and receptor agonists. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C18H26N2O5
- Molecular Weight : 350.41 g/mol
- Structural Features :
- Contains a tert-butyl group, hydroxymethyl group, and benzyloxycarbonyl amino group.
- Exhibits stereochemistry at the 2 and 4 positions of the pyrrolidine ring.
The biological activity of (2R,4R)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is primarily mediated through interactions with specific molecular targets. The functional groups present in the compound facilitate hydrogen bonding and ionic interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and mechanisms remain areas for further research.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of various enzymes, which may contribute to its therapeutic potential. For example, studies have shown that similar pyrrolidine derivatives exhibit inhibitory effects on key enzymes involved in cancer progression and neurodegenerative diseases.
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Analogous compounds have shown cytotoxicity in various cancer cell lines, indicating that (2R,4R)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate may also possess similar effects.
Case Studies
- Cytotoxicity in Cancer Models : A study involving pyrrolidine derivatives demonstrated enhanced cytotoxic effects against FaDu hypopharyngeal tumor cells compared to standard treatments such as bleomycin. This suggests that structural modifications can lead to improved therapeutic efficacy.
- Neuroprotective Effects : Compounds with similar structures have been investigated for their ability to inhibit AChE and BuChE, which are critical in Alzheimer's disease pathology. The modulation of these enzymes could provide insights into the neuroprotective capabilities of (2R,4R)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Future Research Directions
Further studies are needed to elucidate the precise biological pathways affected by this compound. Key areas for future research include:
- Detailed structure–activity relationship (SAR) studies to optimize biological activity.
- Investigation of the compound's effects on different cancer cell lines and neurodegenerative disease models.
- Exploration of potential side effects and toxicity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
